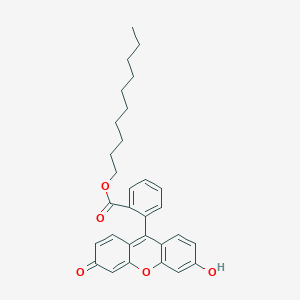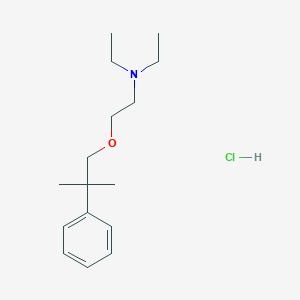
Decyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate is a chemical compound that belongs to the family of xanthenes. This compound is characterized by its unique structure, which includes a decyl ester group attached to a xanthene core. Xanthenes are known for their fluorescent properties, making them valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Decyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate typically involves a multi-step process. One common method starts with the preparation of 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid. This intermediate is then esterified with decanol under acidic conditions to form the final product. The reaction conditions often include the use of anhydrous solvents and catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Análisis De Reacciones Químicas
Types of Reactions
Decyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the xanthene core can be reduced to form alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbonyl group can produce alcohols .
Aplicaciones Científicas De Investigación
Decyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in imaging studies to track cellular processes and interactions.
Medicine: Investigated for its potential use in diagnostic assays and therapeutic agents.
Industry: Utilized in the development of dyes and pigments for various commercial products
Mecanismo De Acción
The mechanism of action of Decyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate involves its interaction with specific molecular targets. The compound’s fluorescent properties are due to the xanthene core, which can absorb and emit light at specific wavelengths. This property is exploited in imaging and diagnostic applications, where the compound binds to target molecules and emits fluorescence upon excitation .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid
- Rhodamine 123
- Hydroxyphenyl fluorescein
- Fluorescein Azide
- Eosin-5-isothiocyanate
Uniqueness
Decyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate stands out due to its decyl ester group, which enhances its hydrophobicity and allows for better integration into lipid environments. This makes it particularly useful in biological studies involving cell membranes and lipid interactions .
Propiedades
Número CAS |
155556-90-4 |
|---|---|
Fórmula molecular |
C30H32O5 |
Peso molecular |
472.6 g/mol |
Nombre IUPAC |
decyl 2-(3-hydroxy-6-oxoxanthen-9-yl)benzoate |
InChI |
InChI=1S/C30H32O5/c1-2-3-4-5-6-7-8-11-18-34-30(33)24-13-10-9-12-23(24)29-25-16-14-21(31)19-27(25)35-28-20-22(32)15-17-26(28)29/h9-10,12-17,19-20,31H,2-8,11,18H2,1H3 |
Clave InChI |
VSUXQBGBUCBQDT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC(=O)C1=CC=CC=C1C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenylpyridine](/img/structure/B14284033.png)
![[6-Chloro-2-(ethoxycarbonyl)-1H-indol-3-yl]acetic acid](/img/structure/B14284044.png)

![1-[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-chloroethan-1-one](/img/structure/B14284050.png)




![Acetic acid;[5-(1,3-dioxolan-2-yl)furan-2-yl]methanol](/img/structure/B14284070.png)
![Dimethyl [2-(cyclopent-1-en-1-yl)-2-oxoethyl]phosphonate](/img/structure/B14284077.png)
![[1-Hydroxy-3-[methyl(2-phenoxyethyl)amino]propylidene-1, monohydrate)](/img/structure/B14284080.png)
![2,5-Bis[(trifluoroethenyl)oxy]hexane](/img/structure/B14284082.png)
![Silane, (1,1-dimethylethyl)dimethyl[[5-(tributylstannyl)-4-pentynyl]oxy]-](/img/structure/B14284089.png)
![4-[4-(4-Aminophenoxy)benzoyl]benzene-1,2-dicarboxylic acid](/img/structure/B14284103.png)
